Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate
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Overview
Description
Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate is an organic compound with a complex structure that includes ester and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate typically involves multiple steps. One common method involves the esterification of 3-oxopropanoic acid with ethanol to form ethyl 3-oxopropanoate. This intermediate is then reacted with sulfonyl chloride derivatives under controlled conditions to introduce the sulfonyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The ester and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the ester and sulfonyl groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate: Similar structure but contains an ethylamino group instead of sulfonyl groups.
Ethyl 3-oxopropanoate: Lacks the sulfonyl groups and has simpler reactivity.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
CAS No. |
6331-25-5 |
---|---|
Molecular Formula |
C11H20O8S2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate |
InChI |
InChI=1S/C11H20O8S2/c1-3-18-10(12)5-7-20(14,15)9-21(16,17)8-6-11(13)19-4-2/h3-9H2,1-2H3 |
InChI Key |
YIJAGFWHQHGYGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)CS(=O)(=O)CCC(=O)OCC |
Origin of Product |
United States |
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